molecular formula C20H19FN2O5S3 B11444907 2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11444907
M. Wt: 482.6 g/mol
InChI Key: PDLIPYSSKWGVCC-UHFFFAOYSA-N
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Description

2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound featuring a combination of fluorobenzene, thiophene, oxazole, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the thiophene and fluorobenzene sulfonyl groups. The final step involves the attachment of the oxolane moiety through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar boron-containing structure.

    Thiophene-2-boronic acid pinacol ester: Another thiophene derivative with boronic acid functionality.

Uniqueness

2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of fluorobenzene, thiophene, oxazole, and oxolane moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19FN2O5S3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H19FN2O5S3/c21-13-5-7-15(8-6-13)31(25,26)19-20(28-18(23-19)16-4-2-10-29-16)30-12-17(24)22-11-14-3-1-9-27-14/h2,4-8,10,14H,1,3,9,11-12H2,(H,22,24)

InChI Key

PDLIPYSSKWGVCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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